molecular formula C30H48O7 B150099 Cucurbitacin IIb CAS No. 50298-90-3

Cucurbitacin IIb

Cat. No.: B150099
CAS No.: 50298-90-3
M. Wt: 520.7 g/mol
InChI Key: VVBWBGOEAVGFTN-BLGDFNBKSA-N
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Mechanism of Action

Target of Action

Cucurbitacin IIb (CuIIb) primarily targets T lymphocytes , which are key players in the adaptive immune response . It also acts as a tyrosine kinase inhibitor , which plays a crucial role in cell signaling and growth .

Mode of Action

CuIIb interacts with its targets by downregulating the phosphorylation of STAT3 , a signal transducer and activator of transcription . This interaction leads to an increase in cell apoptosis . Furthermore, CuIIb induces G2/M phase cell cycle arrest through the suppression of the EGFR/MAPK pathway .

Biochemical Pathways

CuIIb affects several biochemical pathways. The primary pathway is the JAK/STAT3 signaling pathway , which is essential for the activation, proliferation, and maintenance of cancerous cells . CuIIb also impacts the PI3K/Akt pathway , which plays a significant role in regulating cell apoptosis .

Pharmacokinetics

The pharmacokinetic properties of CuIIb, including its absorption, distribution, metabolism, and elimination (ADME), are still under investigation . It’s known that the clearance rate of cuiib can be modified in diseased mice, possibly due to the cyp450 enzyme system, which prolongs storage time and decreases clearance time .

Result of Action

The action of CuIIb results in significant molecular and cellular effects. It inhibits the growth of cancer cells, such as T24 and UM-UC-3 bladder cancer cells, by suppressing cell viability and clonogenicity . It also induces robust cell apoptosis, confirmed by immunoblotting and mitochondrial membrane potential (ΔΨm) analysis .

Action Environment

It’s known that the compound’s action can be influenced by the health status of the organism, as seen in the slower clearance rate of cuiib in diseased mice compared to healthy ones .

Biochemical Analysis

Biochemical Properties

Cucurbitacin IIb plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound acts as a tyrosine kinase inhibitor, which is essential in regulating cell signaling pathways . It also interacts with the STAT3 pathway, leading to the induction of apoptosis and cell cycle arrest . Additionally, this compound modulates the PI3K/Akt pathway, contributing to its anticancer activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells . In bladder cancer cells, this compound causes cell cycle arrest in the G2/M phase and promotes apoptosis through the mitochondrial apoptotic pathway . Furthermore, this compound influences cell signaling pathways, such as the EGFR/MAPK pathway, and affects gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to and inhibits tyrosine kinases, leading to the suppression of the EGFR/MAPK pathway . This compound also activates the caspase cascade, resulting in apoptosis via the STAT3 pathway . Additionally, it modulates the PI3K/Akt pathway, contributing to its anticancer effects . These interactions highlight the compound’s ability to regulate cell growth, survival, and apoptosis at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its biological activity over extended periods . Studies have shown that this compound can induce long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anticancer activity without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic potential of this compound while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound also affects metabolic flux and metabolite levels, contributing to its overall biological activity

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits a high volume of distribution and accumulates in multiple organs . The compound interacts with transporters and binding proteins, facilitating its cellular uptake and distribution . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its apoptotic effects . This compound may also undergo post-translational modifications that direct it to specific compartments or organelles

Properties

CAS No.

50298-90-3

Molecular Formula

C30H48O7

Molecular Weight

520.7 g/mol

IUPAC Name

(2S,3S,8S,9R,10R,13R,14S,16R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3/t17-,18+,19-,20+,23?,24-,27+,28-,29+,30+/m1/s1

InChI Key

VVBWBGOEAVGFTN-BLGDFNBKSA-N

Isomeric SMILES

C[C@@]12C[C@H](C([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O

SMILES

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C

Canonical SMILES

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C

Synonyms

23,24-dihydrocucurbitacin F
hemslecin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbitacin IIb
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Cucurbitacin IIb
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Cucurbitacin IIb
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Cucurbitacin IIb

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